molecular formula C25H24N2O4 B2997701 10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 866156-38-9

10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B2997701
CAS No.: 866156-38-9
M. Wt: 416.477
InChI Key: CSWROMJTXZIFFE-UHFFFAOYSA-N
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Description

10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of dibenzo[b,f][1,4]oxazepines, which are characterized by a fused tricyclic system containing an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,f][1,4]oxazepine core: This step involves the cyclization of appropriate precursors to form the oxazepine ring system.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.

    Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.

    Methylation: The methyl group is added through methylation reactions using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halides and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interference with molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: shares similarities with other dibenzo[b,f][1,4]oxazepines, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-[(4-tert-butylphenyl)methyl]-2-methyl-8-nitrobenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-16-5-11-21-23(13-16)31-22-12-10-19(27(29)30)14-20(22)24(28)26(21)15-17-6-8-18(9-7-17)25(2,3)4/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWROMJTXZIFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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